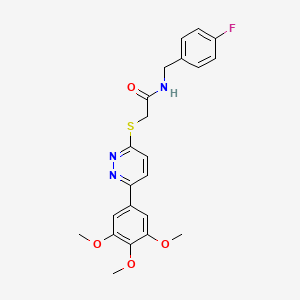
N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22FN3O4S and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H24FN3O3S. It features a pyridazine ring, a thioacetamide group, and a fluorobenzyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyridazine Ring : Utilizing appropriate precursors to construct the pyridazine core.
- Thioacetylation : Introducing the thioacetamide functionality through reaction with thioacetic acid.
- Fluorobenzyl Substitution : The final step involves attaching the 4-fluorobenzyl group to the nitrogen atom.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values reported range from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
The proposed mechanism of action includes:
- Inhibition of Cell Cycle Progression : The compound induces G1 phase arrest in cancer cells.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
- Inhibition of Angiogenesis : By downregulating VEGF expression, it reduces blood supply to tumors.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against both bacterial and fungal strains. The compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Study on Cancer Cells : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells. Results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers such as Annexin V positivity and PARP cleavage .
- Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against clinical isolates of bacteria and fungi. The results demonstrated that the compound exhibited a broad spectrum of activity with lower MIC values compared to standard antibiotics .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-28-18-10-15(11-19(29-2)22(18)30-3)17-8-9-21(26-25-17)31-13-20(27)24-12-14-4-6-16(23)7-5-14/h4-11H,12-13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPYFTDHZSXFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













